

The Synthesis of Sulfaethoxypyridazine: A Comprehensive Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic pathway for **sulfaethoxypyridazine**, a sulfonamide antibacterial agent. The following sections outline the multi-step synthesis, including detailed experimental protocols for each key transformation, a summary of quantitative data, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.

I. Overview of the Synthetic Pathway

The synthesis of **sulfaethoxypyridazine** is a multi-step process that involves the preparation of two key intermediates: 3-amino-6-ethoxypyridazine and p-acetylaminobenzenesulfonyl chloride. These intermediates are then coupled, followed by a final deprotection step to yield the target molecule. The overall synthetic route is illustrated below.

II. Experimental Protocols

Step 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine

This initial step involves the selective mono-amination of 3,6-dichloropyridazine.

Methodology:



A mixture of 3,6-dichloropyridazine (14.90g, 100mmol) and aqueous ammonia (10.52g, 300mmol) is placed in a suitable solvent such as acetonitrile (200ml) in a sealed reaction vessel. The mixture is heated to 120°C and stirred for 7 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization and silica gel column chromatography to yield 3-amino-6-chloropyridazine[1].

Step 2: Synthesis of 3-amino-6-ethoxypyridazine from 3-amino-6-chloropyridazine

This step involves a nucleophilic substitution of the chlorine atom with an ethoxy group. The following protocol is based on the analogous synthesis of 3-amino-6-methoxypyridazine[2].

Methodology:

Sodium metal is carefully dissolved in absolute ethanol to prepare a solution of sodium ethoxide. 3-amino-6-chloropyridazine is then added to this solution. The reaction mixture is heated in a sealed tube (e.g., a Carius tube) for several hours. After cooling, the contents are transferred, and any solid precipitate is filtered off. The filtrate is evaporated to dryness. The resulting crude solid is then purified, for example, by dissolving in a suitable solvent mixture (e.g., petroleum ether-chloroform), treating with activated charcoal, and filtering. Evaporation of the solvent yields 3-amino-6-ethoxypyridazine.

Step 3: Synthesis of p-acetylaminobenzenesulfonyl chloride

This key reagent is prepared by the chlorosulfonation of acetanilide.

Methodology:

In a round-bottomed flask equipped with a mechanical stirrer and situated in a cooling bath, place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid. Cool the acid to approximately 12-15°C. Gradually add 67.5 g (0.5 mole) of acetanilide over about fifteen minutes, maintaining the temperature around 15°C. The reaction evolves a significant amount of hydrogen chloride gas and should be performed in a well-ventilated fume hood. Once the addition is complete, the



reaction mixture is gently heated. The completion of the reaction is indicated by the cessation of gas evolution. The resulting syrupy liquid is then carefully poured into 1 kg of crushed ice with stirring. The precipitated solid, p-acetylaminobenzenesulfonyl chloride, is collected by suction filtration and washed with cold water. The crude product can be used directly in the next step or purified by recrystallization.

Step 4: Condensation of 3-amino-6-ethoxypyridazine with p-acetylaminobenzenesulfonyl chloride

This step forms the sulfonamide linkage and is the core coupling reaction in the synthesis.

Methodology:

3-amino-6-ethoxypyridazine is dissolved in a suitable anhydrous solvent, such as pyridine or a mixture of acetone and pyridine. The solution is cooled in an ice bath. To this cooled solution, p-acetylaminobenzenesulfonyl chloride is added portion-wise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid, N4-acetyl-sulfaethoxypyridazine, is collected by filtration, washed with water, and dried.

Step 5: Hydrolysis of N4-acetyl-sulfaethoxypyridazine to Sulfaethoxypyridazine

The final step is the deprotection of the acetyl group to yield the active pharmaceutical ingredient.

Methodology:

N4-acetyl-**sulfaethoxypyridazine** is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). The mixture is heated under reflux with stirring until the hydrolysis is complete (monitored by TLC). After completion, the reaction mixture is cooled and then acidified with a suitable acid, such as hydrochloric acid, to precipitate the product. The precipitated **sulfaethoxypyridazine** is collected by filtration, washed with water until the washings are neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent.

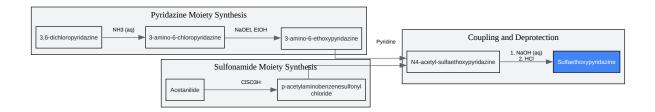


III. Quantitative Data Summary

Step	Starting Material	Product	Reagents	Typical Yield	Melting Point (°C)
1	3,6- dichloropyrid azine	3-amino-6- chloropyridazi ne	Aqueous Ammonia, Acetonitrile	89-94%[1]	210-212
2	3-amino-6- chloropyridazi ne	3-amino-6- ethoxypyridaz ine	Sodium Ethoxide, Ethanol	Not specified (analogous methoxyderivative: 85.7%[2])	Not specified
3	Acetanilide	p- acetylaminob enzenesulfon yl chloride	Chlorosulfoni c Acid	77-81%	149
4	3-amino-6- ethoxypyridaz ine and p- acetylaminob enzenesulfon yl chloride	N4-acetyl- sulfaethoxypy ridazine	Pyridine	Not specified	Not specified
5	N4-acetyl- sulfaethoxypy ridazine	Sulfaethoxyp yridazine	Sodium Hydroxide, Hydrochloric Acid	Not specified	180-182

IV. Visualized Synthetic Pathway and Workflows

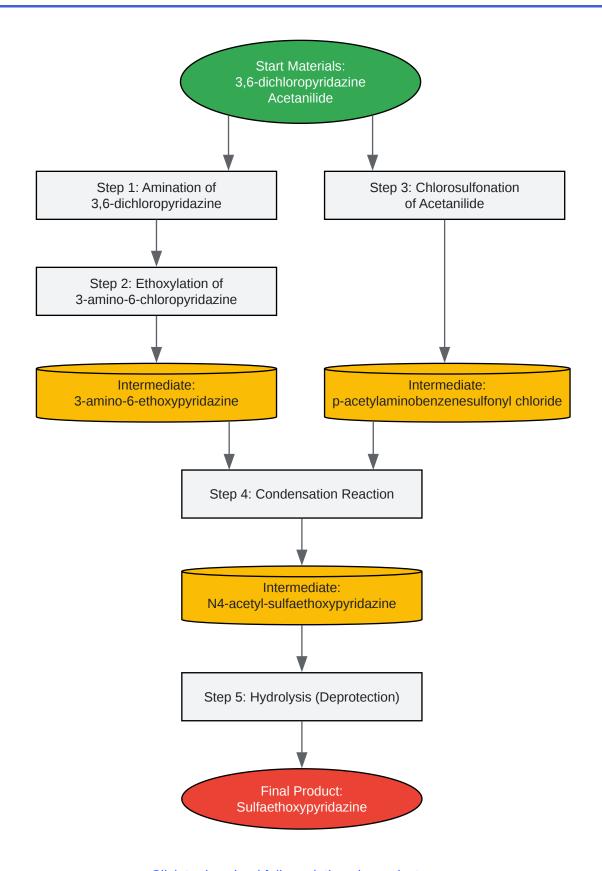




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Caption: Overall synthesis pathway of **Sulfaethoxypyridazine**.





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Caption: Experimental workflow for **Sulfaethoxypyridazine** synthesis.



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